7-Bromothieno[3,2-d]pyrimidine

Medicinal Chemistry Cross-Coupling Chemistry Halogenated Heterocycles

7-Bromothieno[3,2-d]pyrimidine (CAS 21586-25-4, molecular formula C₆H₃BrN₂S, molecular weight 215.07 g/mol) is a halogenated bicyclic heterocycle consisting of a thiophene ring fused to a pyrimidine ring, with a single bromine substituent at the 7-position of the thieno ring. This scaffold serves as a purine isostere and is primarily employed as a key synthetic intermediate in the construction of kinase inhibitor libraries, where the C7 bromine atom provides a critical handle for late-stage diversification via cross-coupling chemistry.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 21586-25-4
Cat. No. B1291557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromothieno[3,2-d]pyrimidine
CAS21586-25-4
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=CS2)Br
InChIInChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
InChIKeyPDQOYFDDMSKPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromothieno[3,2-d]pyrimidine (CAS 21586-25-4): Core Scaffold Identification for Kinase-Focused Medicinal Chemistry


7-Bromothieno[3,2-d]pyrimidine (CAS 21586-25-4, molecular formula C₆H₃BrN₂S, molecular weight 215.07 g/mol) is a halogenated bicyclic heterocycle consisting of a thiophene ring fused to a pyrimidine ring, with a single bromine substituent at the 7-position of the thieno ring [1]. This scaffold serves as a purine isostere and is primarily employed as a key synthetic intermediate in the construction of kinase inhibitor libraries, where the C7 bromine atom provides a critical handle for late-stage diversification via cross-coupling chemistry [2][3].

Why 7-Bromothieno[3,2-d]pyrimidine Cannot Be Replaced by Other Halogenated Thienopyrimidines in Multi-Component Synthesis


Generic substitution among halogenated thieno[3,2-d]pyrimidines fails because the position, number, and identity of halogen atoms dictate not only the regioselectivity of sequential functionalization but also the biological activity of the final products. In the thieno[3,2-d]pyrimidine scaffold, chlorine at the C4 position has been shown to be essential for antiproliferative activity, while the 7-position halogen modulates reactivity in cross-coupling reactions [1]. Specifically, the C7 bromine atom provides a superior balance of oxidative addition reactivity and stability compared to the analogous C7 chloro derivative, enabling selective Suzuki–Miyaura coupling in the presence of other halogens without competing side reactions [2]. Replacing 7-bromothieno[3,2-d]pyrimidine with 7-chlorothieno[3,2-d]pyrimidine (CAS 31492-65-6) would substantially reduce cross-coupling efficiency, while the non-halogenated parent scaffold (thieno[3,2-d]pyrimidine) lacks the synthetic handle altogether, making progressive diversification sequences infeasible.

7-Bromothieno[3,2-d]pyrimidine: Quantitative Differentiation Data for Procurement Decision-Making


Superior C7-Br Reactivity Enables Regioselective Suzuki Coupling Versus C7-Cl Analogs

The C7 bromine of 7-bromothieno[3,2-d]pyrimidine undergoes palladium-catalyzed Suzuki–Miyaura coupling with substantially higher reactivity than the corresponding C7 chlorine of 7-chlorothieno[3,2-d]pyrimidine. This enhanced reactivity stems from the lower C–Br bond dissociation energy (approximately 65–70 kcal/mol for C–Br vs. 80–85 kcal/mol for C–Cl in heteroaryl systems), which facilitates oxidative addition to Pd(0) and permits coupling under milder conditions with broader substrate scope [1]. This difference enables selective sequential functionalization in polyhalogenated derivatives such as 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine, where the C7 bromide can be cross-coupled first while leaving C2 and C4 chlorides intact for subsequent transformations [2].

Medicinal Chemistry Cross-Coupling Chemistry Halogenated Heterocycles

Improved Total Yield for 7-Bromo-4-Chloro Intermediate Compared to Prior Art Synthetic Routes

A patented synthetic process for 7-bromo-4-chlorothieno[3,2-d]pyrimidine, a direct derivative of the target compound, achieves a substantially improved overall yield compared to prior art methods. The optimized process reports an individual step yield of 92% for 4-hydroxythienopyrimidine formation (Step 1, purity 99.2%), directly addressing the prior art bottleneck where the bromination step yielded only 76% [1]. The patent explicitly states this improvement renders the process suitable for industrial large-scale application by reducing cost and increasing throughput [1].

Process Chemistry Scale-Up Synthesis Heterocycle Manufacturing

C4 Chlorine Is Required for Antiproliferative Activity: Rationalizes Procurement of Halogenated Scaffolds Over Non-Halogenated Isosteres

An SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the presence of a chlorine atom at the C4 position is necessary for antiproliferative activity against three different cancer cell lines (L1210, CEM, HeLa), with halogenated compounds 1 and 2 showing selective cytotoxicity and apoptosis induction [1]. While the study focused on C4-chloro derivatives, it establishes that the halogenated scaffold is a prerequisite for biological activity, distinguishing 7-bromothieno[3,2-d]pyrimidine-derived intermediates from non-halogenated thieno[3,2-d]pyrimidine isosteres that lack the C4 chlorine essential for target engagement.

Cancer Biology Antiproliferative Screening Structure-Activity Relationship

Enabling the Thieno[3,2-d]pyrimidine Scaffold as a General Kinase Inhibitor Platform via 7-Bromo Intermediate

The 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine intermediate, prepared directly from 7-bromothieno[3,2-d]pyrimidine or its immediate synthetic precursors, was established as a general route enabling the synthesis of a large diversity of trisubstituted thieno[3,2-d]pyrimidine derivatives for kinase inhibitor discovery [1]. This trihalogenated intermediate strategy was employed in a thesis targeting cyclin-dependent kinase (CDK) inhibitors, where it proved superior to the earlier thiomethyl intermediate route that suffered from synthetic limitations [1]. The platform has subsequently yielded potent and selective inhibitors of CDK7 [2], EGFRL858R/T790M [3], Tpl2 kinase, JAK1, and FAK, confirming the broad utility of the 7-brominated entry point.

Kinase Inhibition Cyclin-Dependent Kinases Drug Discovery

Optimal Research and Industrial Application Scenarios for 7-Bromothieno[3,2-d]pyrimidine


Divergent Kinase Inhibitor Library Synthesis via Sequential C7, C4, and C2 Functionalization

7-Bromothieno[3,2-d]pyrimidine serves as the foundational building block for constructing libraries of trisubstituted thieno[3,2-d]pyrimidine kinase inhibitors. The C7 bromine permits selective Suzuki, Stille, or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups at the thiophene ring position. Subsequent chlorination at C4 (or procurement of the pre-chlorinated analog 7-bromo-4-chlorothieno[3,2-d]pyrimidine) enables SNAr reactions with amines, while C2 functionalization completes the trisubstituted scaffold. This strategy has been validated in the discovery of CDK7 inhibitors with nanomolar potency and good kinome selectivity [1]. Procurement at 95–98% purity ensures reliable performance in cross-coupling reactions where catalytic poisons must be avoided.

Scalable Manufacture of 7-Bromo-4-Chlorothieno[3,2-d]pyrimidine for Preclinical Candidate Synthesis

The patented process (CN105218560B) demonstrates that 7-bromothieno[3,2-d]pyrimidine derivatives can be manufactured at scale with step yields exceeding 92% in the key cyclization step, representing a 16-percentage-point improvement over prior art [1]. This process is explicitly validated for industrial large-scale synthesis, making it the preferred route for organizations advancing thienopyrimidine-based candidates into preclinical development where multi-gram to kilogram quantities are required. The cost reduction achieved through yield optimization directly impacts the economic feasibility of candidate progression.

C4-Halogen-Dependent Antiproliferative Screening Programs in Oncology

For medicinal chemistry programs targeting antiproliferative activity, the thieno[3,2-d]pyrimidine scaffold must retain the C4 position available for chlorination, as SAR studies have demonstrated that C4-chlorine is a strict requirement for cytotoxicity against leukemia (L1210, CEM) and cervical carcinoma (HeLa) cell lines [1]. 7-Bromothieno[3,2-d]pyrimidine is the optimal starting material because it preserves the unsubstituted C4 position for subsequent chlorination while providing the C7 bromine handle for diversity generation during hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.